molecular formula C16H8Cl2F3N3O2 B2920804 3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione CAS No. 338770-80-2

3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione

Cat. No. B2920804
CAS RN: 338770-80-2
M. Wt: 402.15
InChI Key: FRLWJFJIUGQGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C16H8Cl2F3N3O2 and its molecular weight is 402.15. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Crystal Structure Studies

Research on similar compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has provided insights into the molecular and crystal structure of these types of chemicals. Such studies are crucial for understanding the physical and chemical properties that may influence the compound's reactivity and potential applications in material science or pharmaceuticals (Ratajczak-Sitarz et al., 1990).

Synthesis of Derivatives and Acylation Methods

The acylation of pyrrolidine-2,4-diones, a synthesis pathway to create 3-acyltetramic acids, demonstrates the compound's versatility in chemical synthesis. This process utilizes the acid chlorides of various acids in the presence of Lewis acids, showcasing the potential for creating a wide range of derivatives with different properties and applications (Jones et al., 1990).

Antifungal Activity and Novel Polyheterocyclic Compounds

Research on novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, synthesized from similar pyrrolidine derivatives, highlights the potential for developing new antifungal agents. These studies are essential for the pharmaceutical industry, as they can lead to the creation of new drugs to combat fungal infections (Ibrahim et al., 2008).

Photoluminescent Conjugated Polymers

The development of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units, derived from similar pyrrolidine-2,5-diones, showcases the application of such compounds in the field of materials science. These polymers exhibit strong photoluminescence and are suitable for electronic applications, indicating potential use in the development of new materials for optoelectronic devices (Beyerlein & Tieke, 2000).

Efficient Synthesis of 2-Pyridylpyrroles

The efficient synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine illustrates the compound's role in creating pyrrole derivatives. This methodology has implications for the synthesis of complex heterocyclic compounds, which can have a wide range of applications in chemical research and drug development (Klappa et al., 2002).

properties

IUPAC Name

3-(4-chlorophenyl)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3N3O2/c17-10-3-1-8(2-4-10)11-6-13(25)24(15(11)26)23-14-12(18)5-9(7-22-14)16(19,20)21/h1-7H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLWJFJIUGQGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione

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